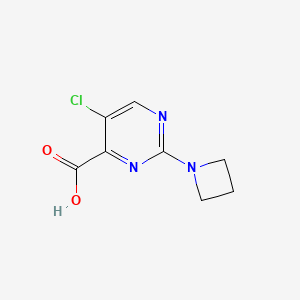
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is a heterocyclic compound that contains both azetidine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-one, is obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by the aza-Michael addition to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles.
Oxidation and Reduction:
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be used to introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles, DBU catalyst.
Suzuki–Miyaura Coupling: Boronic acids, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield a variety of substituted pyrimidine derivatives .
科学的研究の応用
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Biological Studies: It is used in studies to understand its biological activities and potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
作用機序
The exact mechanism of action of 2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanism of action.
類似化合物との比較
Similar Compounds
2-Azetidinone Derivatives: These compounds share the azetidine ring and have been studied for their biological activities.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures are also of interest in medicinal chemistry.
Uniqueness
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is unique due to the combination of the azetidine and pyrimidine rings, which may confer distinct biological properties and potential therapeutic applications .
特性
分子式 |
C8H8ClN3O2 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
2-(azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H8ClN3O2/c9-5-4-10-8(12-2-1-3-12)11-6(5)7(13)14/h4H,1-3H2,(H,13,14) |
InChIキー |
POQSJNGRKMUONL-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=NC=C(C(=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


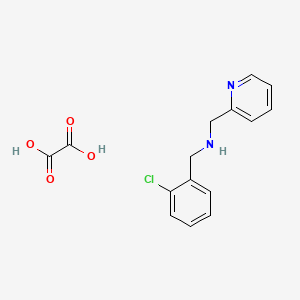
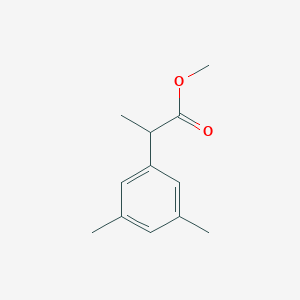
amine](/img/structure/B13324122.png)
![5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13324133.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13324138.png)
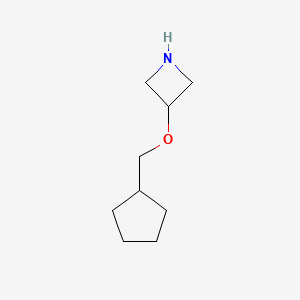
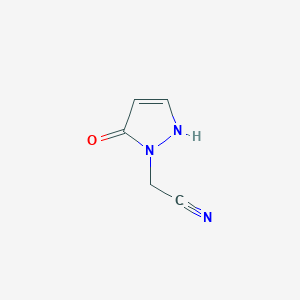
![4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13324147.png)
![11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13324155.png)

![5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B13324162.png)
![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B13324188.png)
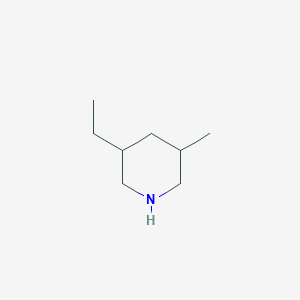
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13324194.png)
